molecular formula C12H9N3O B1594459 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 52333-90-1

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No. B1594459
CAS RN: 52333-90-1
M. Wt: 211.22 g/mol
InChI Key: HKWQPWPKROMXCJ-UHFFFAOYSA-N
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Description

“3-(Oxazolo[4,5-b]pyridin-2-yl)aniline”, also known as N-Oxazolopyridine-2-yl aniline (OPAn), is a heterocyclic aromatic amine compound. It has been studied extensively in recent years due to its potential applications in various scientific fields. The compound has a CAS Number of 52333-90-1 and a molecular weight of 211.22 .


Synthesis Analysis

The synthesis of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” has been reported in several studies . For example, a structure-activity relationship (SAR) investigation around this compound class revealed that solubility and metabolic stability are key parameters to target during future optimization .


Molecular Structure Analysis

The molecular structure of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” is represented by the linear formula C12H9N3O . Further details about the molecular structure can be found in the referenced studies .


Chemical Reactions Analysis

The compound has been used as a potent inhibitor for the kinetoplastid Trypanosoma brucei . Other chemical reactions involving this compound have been reported in the literature .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has attractive physicochemical properties for many applications . More specific physical and chemical properties can be found in the referenced studies .

Scientific Research Applications

Synthesis of Dyes and Pigments

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline derivatives have been used in the production of dyes and pigments, particularly for coloring polyamide and acrylic fibers. The color assessment of the dyed materials is conducted using tristimulus colorimetry, which involves electronic and NMR spectroscopy analyses (Barni, Pasquino, Savarino, & Modica, 1985).

Pharmacophore Modeling and QSAR Analysis

In medicinal chemistry, 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline compounds have been used for pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. These methods help in understanding and predicting the efficacy of compounds against diseases like human African trypanosomiasis (Masand, Mahajan, Maldhure, & Rastija, 2016).

Synthesis of Heterocyclic Compounds

Oxazolo[4,5-b]pyridin-2-yl compounds have been instrumental in synthesizing various heterocyclic structures. Efficient methods have been developed for synthesizing benzoxazoles, benzimidazoles, and oxazolo[4,5-b]pyridines under solvent-free conditions, which offer advantages like mild reaction conditions, high yields, and easy work-up (Hojati, Maleki, & Beykzadeh, 2011).

Anti-Inflammatory and Anticancer Activity

Some derivatives of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline have shown promising anti-inflammatory and analgesic activities, with a few compounds having activity comparable to established drugs without causing gastrointestinal irritation. Additionally, oxazolopyridine derivatives have been explored for their anticancer activities against various human cancer cell lines (Clark, Pessolano, Witzel, Lanza, Shen, van Arman, & Risley, 1978); (Kokkiligadda, Musunuri, Maiti, Rao, & Sridhar, 2020).

Antimicrobial Studies

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline derivatives have been assessed for their antimicrobial activities against various bacterial and fungal strains. Molecular docking and dynamics simulations suggest that these compounds interact effectively with certain enzymes, indicating potential as antimicrobial agents (Celik, Erol, & Kuyucuklu, 2021).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement is H302, and the precautionary statements are P280 and P305+P351+P338 .

Future Directions

The compound has shown promising results in the treatment of human African trypanosomiasis . Future research will likely focus on optimizing the solubility and metabolic stability of the compound . Further studies are also needed to explore its potential applications in other scientific fields.

properties

IUPAC Name

3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWQPWPKROMXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346304
Record name 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline

CAS RN

52333-90-1
Record name 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 700mg. of 2-(3-nitrophenyl)oxazolo[4,5-b]pyridine in 50 ml. of ethanol was hydrogenated over 150 mg. of 5% palladium-on-carbon catalyst. The catalyst was removed by filtration and the solvent was concentrated to dryness. The residue was recrystallized from chloroform-petroleum ether to give 2-(3-aminophenyl)oxazolo[4,5-b]pyridine, m.p. 179°-180.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Ferrins, R Rahmani, ML Sykes, AJ Jones… - European journal of …, 2013 - Elsevier
A whole organism high-throughput screen of approximately 87,000 compounds against Trypanosoma brucei brucei led to the recent discovery of several novel compound classes with …
Number of citations: 35 www.sciencedirect.com
N Sunduru, M Svensson, M Cipriano… - Journal of Enzyme …, 2017 - Taylor & Francis
Fatty acid amide hydrolase (FAAH) is a promising target for the development of drugs to treat neurological diseases. In search of new FAAH inhibitors, we identified 2-(4-…
Number of citations: 4 www.tandfonline.com
SZ Kovačević… - Acta Chimica …, 2013 - acta-arhiv.chem-soc.si
In the present study, principal component analysis (PCA) followed by principal component regression (PCR) and partial least squares (PLS) method was applied in order to identify the …
Number of citations: 25 acta-arhiv.chem-soc.si
AR Healy - 2014 - research-repository.st-andrews.ac …
An understanding of the underlying mechanisms by which proteins engage and communicate within the complex cellular environment is critical to the elucidation of the molecular basis …
SZ Kovačević, SO Podunavac-Kuzmanović… - Acta periodica …, 2013 - doiserbia.nb.rs
In the present paper, the antifungal activity of a series of benzoxazole and oxazolo[ 4,5-b]pyridine derivatives was evaluated against Candida albicans by using quantitative structure-…
Number of citations: 6 doiserbia.nb.rs
S Kovačević… - Acta periodica …, 2013 - scindeks-clanci.ceon.rs
In the present paper, the antifungal activity of a series of benzoxazole and oxazolo[ 4,5-b]pyridine derivatives was evaluated against Candida albicans by using quantitative structure-…
Number of citations: 0 scindeks-clanci.ceon.rs

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